molecular formula C19H16FN3O2 B2625550 N-([2,3'-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide CAS No. 2034449-63-1

N-([2,3'-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide

Cat. No. B2625550
CAS RN: 2034449-63-1
M. Wt: 337.354
InChI Key: WDRUBJHNIZTDOK-UHFFFAOYSA-N
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Description

N-([2,3'-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as ML240 and is a selective inhibitor of the transcription factor c-Myc.

Scientific Research Applications

Biologically Active Molecules

Bipyridine and its derivatives are known to be used as biologically active molecules . They can interact with biological systems, potentially leading to therapeutic effects. However, the specific biological activities of “N-([2,3’-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide” would need to be investigated through further research.

Ligands for Catalysts

Bipyridines are widely used as ligands in transition-metal catalysis . They can form complexes with various metals, facilitating a variety of chemical reactions. This compound, with its unique structure, could potentially serve as a novel ligand for catalysis.

Photosensitizers

Bipyridine derivatives are often used as photosensitizers . These compounds can absorb light and transfer energy to other molecules, making them useful in applications such as solar energy conversion and photodynamic therapy.

Viologens

The quaternization of nitrogens in 4,4’-bipyridines generates viologens, which are known for their good electrochemical properties . “N-([2,3’-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide” could potentially be modified to form a viologen, opening up applications in areas like electrochromic devices and redox flow batteries.

Supramolecular Architectures

Bipyridines can form supramolecular structures through non-covalent interactions . The specific structure of “N-([2,3’-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide” might allow it to form unique supramolecular architectures, which could have applications in areas like nanotechnology and materials science.

Synthesis Methods

The synthesis of bipyridine derivatives often involves metal-catalyzed cross-coupling reactions, including Suzuki, Negishi, and Stille coupling . The synthesis of “N-([2,3’-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide” could potentially involve these methods, making it relevant to research in synthetic chemistry.

properties

IUPAC Name

3-fluoro-4-methoxy-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c1-25-18-7-5-14(9-16(18)20)19(24)23-11-13-4-6-17(22-10-13)15-3-2-8-21-12-15/h2-10,12H,11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRUBJHNIZTDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([2,3'-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide

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